molecular formula C15H19BrO3 B1325877 Ethyl 7-(2-bromophenyl)-7-oxoheptanoate CAS No. 898751-30-9

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate

Cat. No.: B1325877
CAS No.: 898751-30-9
M. Wt: 327.21 g/mol
InChI Key: RWSHGWYKLAWVBM-UHFFFAOYSA-N
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Description

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-bromophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.

    Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed:

    Oxidation: 7-(2-bromophenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(2-bromophenyl)-7-hydroxyheptanoate.

    Substitution: Ethyl 7-(2-substituted phenyl)-7-oxoheptanoate.

Scientific Research Applications

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate
  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
  • Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Comparison: Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs

Biological Activity

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a heptanoate backbone with a ketone functional group and a bromophenyl substituent. Its molecular formula is C16H19BrO3C_{16}H_{19}BrO_3 with a molecular weight of approximately 341.24 g/mol. The presence of a bromine atom on the phenyl ring contributes to its unique reactivity and potential biological interactions.

Property Value
Molecular FormulaC16H19BrO3C_{16}H_{19}BrO_3
Molecular Weight341.24 g/mol
Functional GroupsKetone, Ester, Bromine

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Heptanoate Backbone : The heptanoate chain is synthesized through standard organic reactions.
  • Bromination : The introduction of the bromine substituent is achieved using brominating agents.
  • Esterification : The final product is obtained through esterification processes involving ethanol.

This multi-step synthesis allows for precise control over the compound's structure, enabling further functionalization for specific applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial properties. The bromine substituent may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.

Anti-inflammatory Effects

Studies suggest that brominated organic compounds can modulate inflammatory pathways. This compound may interact with key inflammatory mediators, potentially reducing inflammation in various models.

Anticancer Activity

The compound's structure suggests potential as an anticancer agent. Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression. This compound may act as a HDAC inhibitor, affecting gene expression related to cell proliferation and apoptosis.

Case Studies

  • HDAC Inhibition Study : In a study exploring various hydroxamic acids as HDAC inhibitors, derivatives similar to this compound demonstrated promising results in inhibiting cancer cell growth by modulating acetylation levels in histones .
  • Antimicrobial Testing : A comparative analysis of brominated phenolic compounds showed that those with similar structures to this compound exhibited enhanced activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The keto group can form hydrogen bonds with active site residues in enzymes or receptors.
  • π-π Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Properties

IUPAC Name

ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHGWYKLAWVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645539
Record name Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-30-9
Record name Ethyl 2-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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